
5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a pyridine ring The thiazole ring contains sulfur and nitrogen atoms, while the pyridine ring is a six-membered aromatic ring with one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-methylthiazole with a suitable pyridine derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis with optimization for yield and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反应分析
Types of Reactions: 5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products Formed:
Oxidation: 5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carboxylic acid.
Reduction: 5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
相似化合物的比较
5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.
2-(2-Methyl-1,3-thiazol-5-yl)pyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness: The presence of both a thiazole and a pyridine ring in 5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde provides a unique combination of electronic and steric properties, making it a versatile compound for various applications. Its aldehyde group also allows for further functionalization, enhancing its utility in synthetic chemistry.
属性
分子式 |
C10H8N2OS |
|---|---|
分子量 |
204.25 g/mol |
IUPAC 名称 |
5-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H8N2OS/c1-7-11-5-10(14-7)8-2-3-9(6-13)12-4-8/h2-6H,1H3 |
InChI 键 |
IMSSUVHEMZKZKN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(S1)C2=CN=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B13196383.png)
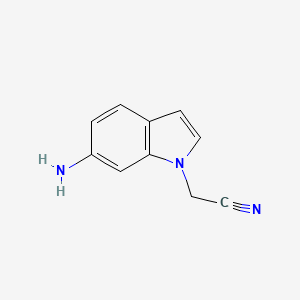
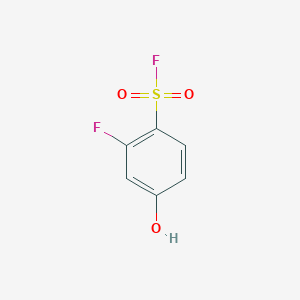
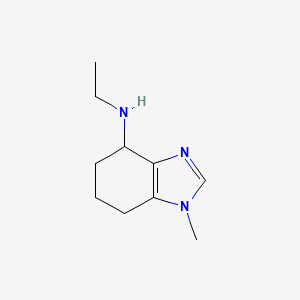
![3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one](/img/structure/B13196408.png)
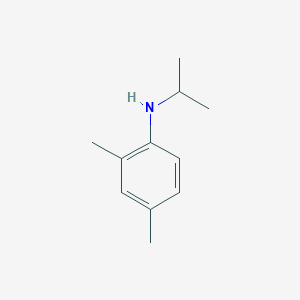

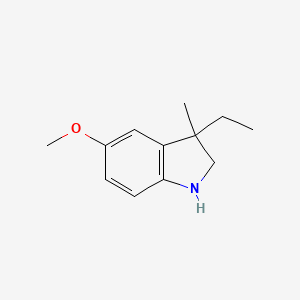

![tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B13196438.png)
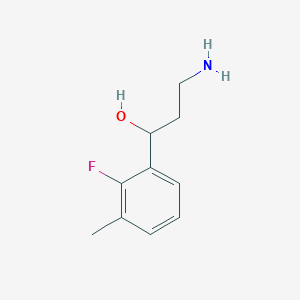
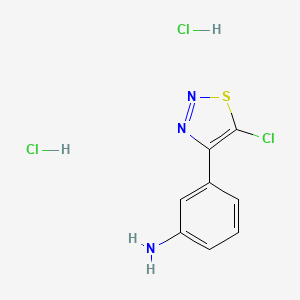
![4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13196459.png)

